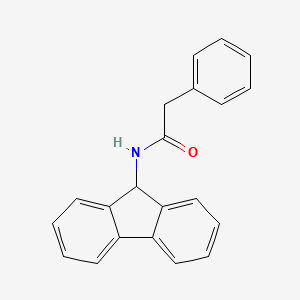

N-9H-fluoren-9-yl-2-phenylacetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(9H-fluoren-9-yl)-2-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17NO/c23-20(14-15-8-2-1-3-9-15)22-21-18-12-6-4-10-16(18)17-11-5-7-13-19(17)21/h1-13,21H,14H2,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQHDKUWRMGWVHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of N-(9H-Fluoren-9-yl)-2-phenylacetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthesis and detailed characterization of the novel compound, N-(9H-fluoren-9-yl)-2-phenylacetamide. Due to the limited availability of published data on this specific molecule, this document outlines a predictive synthetic protocol and expected characterization data based on established principles of organic chemistry and spectral data from analogous structures.

Proposed Synthesis

The proposed synthesis of N-(9H-fluoren-9-yl)-2-phenylacetamide involves the N-alkylation of 2-phenylacetamide with a suitable 9-halofluorene, such as 9-bromofluorene, in the presence of a strong base. This reaction proceeds via an S_N2 mechanism where the deprotonated amide nitrogen acts as a nucleophile, attacking the electrophilic carbon at the 9-position of the fluorene ring.

Reaction Scheme

Caption: Proposed reaction scheme for the synthesis of N-(9H-fluoren-9-yl)-2-phenylacetamide.

Experimental Protocol

Materials:

-

2-Phenylacetamide

-

9-Bromofluorene

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous THF under an inert atmosphere (e.g., argon), add 2-phenylacetamide (1.0 eq.) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.

-

Cool the mixture back to 0 °C and add a solution of 9-bromofluorene (1.1 eq.) in anhydrous THF dropwise.

-

Let the reaction mixture warm to room temperature and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

-

Collect the fractions containing the desired product and concentrate under reduced pressure to yield pure N-(9H-fluoren-9-yl)-2-phenylacetamide.

Characterization

The following table summarizes the predicted characterization data for N-(9H-fluoren-9-yl)-2-phenylacetamide based on the analysis of its constituent functional groups and data from structurally similar compounds.

| Technique | Expected Observations |

| Melting Point | Expected to be a crystalline solid with a sharp melting point. |

| ¹H NMR | ~8.0-7.2 ppm: Multiplets corresponding to the aromatic protons of the fluorenyl and phenyl groups. ~6.0 ppm: A singlet or doublet for the methine proton at the 9-position of the fluorene ring. ~3.6 ppm: A singlet for the methylene protons of the acetamide moiety. ~8.5 ppm: A broad singlet corresponding to the amide N-H proton (may be exchangeable with D₂O). |

| ¹³C NMR | ~170 ppm: Carbonyl carbon of the amide. ~140-120 ppm: Aromatic carbons of the fluorenyl and phenyl groups. ~60 ppm: Methine carbon at the 9-position of the fluorene ring. ~45 ppm: Methylene carbon of the acetamide moiety. |

| FT-IR (cm⁻¹) | ~3300: N-H stretching of the secondary amide. ~3100-3000: Aromatic C-H stretching. ~2900: Aliphatic C-H stretching. ~1650: C=O stretching of the amide (Amide I band). ~1540: N-H bending of the amide (Amide II band). |

| Mass Spec (ESI-MS) | [M+H]⁺: Expected molecular ion peak corresponding to the protonated molecule (C₂₁H₁₇NO + H⁺). [M+Na]⁺: Expected molecular ion peak corresponding to the sodiated molecule (C₂₁H₁₇NO + Na⁺). |

Experimental Workflow

The following diagram illustrates the proposed workflow for the synthesis, purification, and characterization of N-(9H-fluoren-9-yl)-2-phenylacetamide.

Caption: Experimental workflow for N-(9H-fluoren-9-yl)-2-phenylacetamide.

Potential Signaling Pathway Involvement

While the biological activity of N-(9H-fluoren-9-yl)-2-phenylacetamide is not yet determined, many derivatives of phenylacetamide and fluorene exhibit interesting pharmacological properties. For instance, some phenylacetamide derivatives have been investigated for their potential as anticonvulsant, anti-inflammatory, and analgesic agents. Fluorene-containing compounds have been explored in the context of neurodegenerative diseases and cancer. A potential area of investigation could be the modulation of pathways involved in inflammation, such as the NF-κB signaling pathway.

The diagram below illustrates a simplified representation of the NF-κB signaling pathway, a potential target for this class of compounds.

Caption: Hypothesized modulation of the NF-κB pathway.

Spectroscopic and Synthetic Profile of N-9H-fluoren-9-yl-2-phenylacetamide: A Technical Guide

For Immediate Release

This technical document provides a comprehensive overview of the spectroscopic characteristics and synthetic methodology for the compound N-9H-fluoren-9-yl-2-phenylacetamide. The intended audience for this guide includes researchers, scientists, and professionals in the field of drug development and organic chemistry who may be working with or have an interest in this and related molecular scaffolds. All quantitative data is presented in structured tables for clarity and comparative ease. Detailed experimental protocols for the synthesis and spectroscopic analyses are also provided.

Spectroscopic Data

The structural elucidation of this compound has been confirmed through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The collected data are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectra were acquired to determine the chemical environment of the hydrogen and carbon atoms within the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| 7.58-7.10 | m | 9H | Aromatic-H |

| 5.31 | brs | 1H | NH |

| 3.77 | s | 2H | CH₂ |

Spectrum recorded in CDCl₃ at 300 MHz.[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 181.0 | C=O (Amide) |

| 140.7 | Aromatic-C |

| 133.9 | Aromatic-C |

| 127.6 | Aromatic-C |

| 126.7 | Aromatic-C |

| 125.7 | Aromatic-C |

| 124.9 | Aromatic-C |

| 120.6 | Aromatic-C |

| 119.8 | Aromatic-C |

| 44.8 | CH₂ |

Spectrum recorded in CDCl₃ at 75 MHz.[1]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) was utilized to determine the molecular weight and fragmentation pattern of the compound.

Table 3: Mass Spectrometry Data (EI-MS) for this compound

| m/z | Relative Intensity (%) | Assignment |

| 279 | 18 | [M]⁺ |

| 260 | 6 | [M-NH]⁺ |

| 161 | 20 | [Fluorenyl]⁺ |

| 118 | 58 | [C₉H₁₀]⁺ |

| 91 | 100 | [C₇H₇]⁺ (Tropylium ion) |

| 75 | 7 | |

| 65 | 24 | |

| 51 | 8 | |

| 39 | 18 |

Data obtained at 70 eV.[1]

Infrared (IR) Spectroscopy

While a specific IR spectrum for this compound was not available, the expected characteristic absorption bands can be inferred from the closely related structure of N-benzyl-2-phenylacetamide.

Table 4: Representative Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group |

| ~3300 | N-H Stretch (Amide) |

| ~3050 | C-H Stretch (Aromatic) |

| ~2900 | C-H Stretch (Aliphatic) |

| ~1640 | C=O Stretch (Amide I) |

| ~1550 | N-H Bend (Amide II) |

| ~1490, 1450 | C=C Stretch (Aromatic) |

Data is representative and based on the spectrum of N-benzyl-2-phenylacetamide.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route for this compound involves the coupling of phenylacetic acid and 9-aminofluorene. This can be achieved through various amidation methods. A general procedure using a coupling agent is described below.

Materials:

-

Phenylacetic acid

-

9-Aminofluorene hydrochloride

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

To a solution of phenylacetic acid (1.0 equivalent) in anhydrous DCM, add EDC (1.2 equivalents) and HOBt (1.2 equivalents).

-

Stir the mixture at 0 °C for 30 minutes.

-

In a separate flask, suspend 9-aminofluorene hydrochloride (1.0 equivalent) in anhydrous DCM and add TEA (1.1 equivalents) to neutralize the salt and liberate the free amine.

-

Add the solution of 9-aminofluorene to the activated phenylacetic acid mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure this compound.

Spectroscopic Analysis Workflow

The general workflow for the spectroscopic analysis of the synthesized compound is illustrated in the following diagram.

Caption: A flowchart illustrating the general workflow from synthesis to spectroscopic analysis and final structure elucidation.

This document serves as a foundational resource for the synthesis and characterization of this compound. The provided data and protocols are intended to facilitate further research and application of this compound.

References

"N-9H-fluoren-9-yl-2-phenylacetamide" physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-9H-fluoren-9-yl-2-phenylacetamide is a unique organic compound characterized by the presence of a bulky, rigid fluorenyl group attached to the nitrogen of a phenylacetamide moiety. This structure suggests potential for interesting physicochemical properties and biological activities. The fluorenyl group can participate in π-stacking interactions, while the amide linkage provides a site for hydrogen bonding. This technical guide provides a comprehensive overview of the known and predicted properties of this compound, a proposed synthesis protocol, and an exploration of its potential biological significance based on related structures. Due to the limited availability of experimental data for this specific molecule, this guide combines theoretical predictions with established knowledge of its constituent functional groups.

Physical and Chemical Properties

Experimental data for this compound is not extensively available in the public domain. The following table summarizes its predicted and calculated physicochemical properties.

| Property | Value | Source |

| Molecular Formula | C₂₁H₁₇NO | Calculated |

| Molecular Weight | 299.37 g/mol | Calculated |

| Appearance | White to off-white solid (Predicted) | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Predicted to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents; sparingly soluble in alcohols; and insoluble in water. | N/A |

Proposed Synthesis

A plausible synthetic route to this compound involves the amidation of 9-aminofluorene with phenylacetyl chloride. This is a standard method for forming amide bonds.

Experimental Protocol: Synthesis of this compound

Materials:

-

9-Aminofluorene hydrochloride

-

Phenylacetyl chloride

-

Triethylamine (TEA) or Pyridine (base)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Hexane

-

Ethyl acetate

Procedure:

-

Preparation of 9-Aminofluorene Free Base: In a flask, suspend 9-aminofluorene hydrochloride in DCM. Add an excess of a saturated aqueous solution of sodium bicarbonate and stir vigorously for 30 minutes. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 9-aminofluorene as a free base.

-

Amide Coupling: Dissolve 9-aminofluorene (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon). Cool the mixture to 0 °C in an ice bath.

-

Addition of Phenylacetyl Chloride: Add phenylacetyl chloride (1.1 eq) dropwise to the cooled solution over 15-20 minutes with continuous stirring.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.

Synthesis Workflow Diagram

Caption: Proposed synthesis workflow for this compound.

Spectral Properties (Predicted)

The following tables outline the predicted spectral data for this compound based on its chemical structure.

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium-Strong | N-H stretch |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Weak | Aliphatic C-H stretch |

| ~1660 | Strong | Amide I band (C=O stretch) |

| ~1540 | Medium | Amide II band (N-H bend and C-N stretch) |

| 1600, 1490, 1450 | Medium-Weak | Aromatic C=C stretch |

Predicted ¹H NMR Spectroscopy Data

Solvent: CDCl₃

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.8 - 7.2 | m | 13H | Aromatic protons (fluorenyl and phenyl) |

| ~6.5 | d | 1H | N-H (amide proton) |

| ~5.2 | t | 1H | C9-H (fluorenyl methine) |

| ~3.6 | s | 2H | -CH₂- (methylene protons) |

Predicted ¹³C NMR Spectroscopy Data

Solvent: CDCl₃

| Chemical Shift (ppm) | Assignment |

|---|---|

| ~170 | C=O (amide carbonyl) |

| ~140 - 120 | Aromatic carbons (fluorenyl and phenyl) |

| ~60 | C9 (fluorenyl methine) |

| ~45 | -CH₂- (methylene carbon) |

Predicted Mass Spectrometry Data

| m/z | Assignment |

| 299.13 | [M]⁺ (Molecular ion) |

| 179.09 | [M - C₈H₇O]⁺ (Fluorenyl imine fragment) |

| 165.07 | [C₁₃H₉]⁺ (Fluorenyl cation) |

| 91.05 | [C₇H₇]⁺ (Tropylium ion from benzyl group) |

Potential Biological Activity and Signaling Pathways

While no specific biological data exists for this compound, the broader class of N-substituted amides has been investigated for various therapeutic applications.

Anticonvulsant Activity

A significant body of research has demonstrated the anticonvulsant properties of N-substituted amides.[1][2][3] The general structure of an aromatic group linked to an amide is a common pharmacophore in anticonvulsant drugs. The mechanism of action for many such compounds involves the modulation of voltage-gated sodium channels in neurons. By binding to these channels, they can stabilize the inactivated state, thereby reducing the repetitive firing of action potentials that leads to seizures.

Potential Signaling Pathway Involvement

Caption: Hypothesized mechanism of anticonvulsant action.

Conclusion

This compound represents an under-explored molecule with potential for novel applications in medicinal chemistry and materials science. This guide provides a foundational framework for its synthesis and characterization based on established chemical principles and data from analogous compounds. The predicted anticonvulsant activity, based on its structural motifs, suggests a promising avenue for future research and drug development. Further experimental validation of the properties and biological activities outlined in this document is warranted to fully elucidate the potential of this compound.

References

- 1. Determination of the lipophilicity of active anticonvulsant N-substituted amides of alpha-arylalkylamine-gamma-hydroxybutyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-Substituted amino acid N'-benzylamides: synthesis, anticonvulsant, and metabolic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and anticonvulsant activity of N-(2-hydroxy-ethyl)amide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility of N-9H-fluoren-9-yl-2-phenylacetamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-9H-fluoren-9-yl-2-phenylacetamide. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document outlines the expected solubility based on its chemical structure and provides detailed experimental protocols for its determination.

Introduction to this compound

This compound is an organic compound featuring a fluorenyl group attached to a phenylacetamide moiety. The presence of the large, nonpolar fluorenyl and phenyl groups, combined with the polar amide linkage, suggests a nuanced solubility profile. The bulky fluorenyl group is expected to significantly influence its solubility, likely favoring less polar organic solvents. Phenylacetamide and its derivatives are known to possess a range of biological activities, making the study of their physicochemical properties, such as solubility, crucial for applications in drug development and medicinal chemistry.[1][2]

Predicted Solubility Profile

The molecular structure of this compound, with its significant nonpolar surface area from the fluorenyl and phenyl rings, suggests that it will be more soluble in organic solvents than in polar solvents like water. The amide group provides some capacity for hydrogen bonding, which may afford limited solubility in polar protic solvents.

Table 1: Predicted Quantitative Solubility of this compound in Various Organic Solvents at 25°C

| Solvent | Predicted Solubility (g/L) | Solvent Polarity (Dielectric Constant) |

| Hexane | Low | 1.88 |

| Toluene | Moderate | 2.38 |

| Dichloromethane | High | 9.08 |

| Acetone | Moderate to High | 20.7 |

| Ethanol | Low to Moderate | 24.5 |

| Methanol | Low | 32.7 |

| Water | Very Low / Insoluble | 80.1 |

Note: The values presented in this table are predictive and based on the general solubility of similar aromatic amides.[3][4] Experimental verification is required for precise quantitative data.

Experimental Protocols for Solubility Determination

A standardized experimental protocol is essential for obtaining reliable and reproducible solubility data. The following outlines a general method for determining the solubility of a solid organic compound like this compound.[5][6][7]

3.1. Materials and Equipment

-

This compound (solute)

-

Selected organic solvents

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or rotator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

3.2. Experimental Workflow

The general workflow for determining solubility involves preparing a saturated solution, separating the undissolved solid, and then quantifying the amount of dissolved solute in the supernatant.

Caption: Experimental workflow for determining the solubility of an organic compound.

3.3. Detailed Method

-

Preparation of Saturated Solutions : Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The amount of solid should be sufficient to ensure that a saturated solution is formed and some undissolved solid remains.[8]

-

Equilibration : Seal the vials and place them in a constant temperature shaker or rotator. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the solution is saturated.

-

Phase Separation : After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.[8]

-

Sample Collection : Carefully withdraw a known volume of the clear supernatant without disturbing the solid pellet.

-

Quantification :

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by measuring the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions.

-

Dilute the collected supernatant to a concentration that falls within the range of the calibration curve.

-

Measure the absorbance or peak area of the diluted supernatant and determine its concentration using the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This concentration represents the solubility of the compound in that solvent at the specified temperature.

-

Logical Framework for Solubility Prediction

The decision-making process for predicting the solubility of an organic compound is based on the principle of "like dissolves like."[5] This involves analyzing the polarity of both the solute and the solvent.

Caption: A logical diagram for predicting the solubility of an organic compound.

Conclusion

References

- 1. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. chem.ws [chem.ws]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. scribd.com [scribd.com]

- 8. quora.com [quora.com]

Unveiling the Structural Architecture of N-9H-fluoren-9-yl-2-phenylacetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of N-9H-fluoren-9-yl-2-phenylacetamide, a molecule of significant interest in medicinal chemistry and materials science. Due to the absence of a publicly available crystal structure for the titular compound, this report focuses on the detailed crystallographic analysis of a closely related and structurally significant isomer, N-2-Fluorenylacetamide (FAA) . The structural insights gleaned from FAA serve as a robust model for understanding the conformational properties and intermolecular interactions of this compound.

This guide presents a thorough examination of the crystallographic data of FAA, detailed experimental protocols for its synthesis and crystallization, and an exploration of the biological signaling pathways associated with this class of compounds.

I. Crystal Structure Analysis of N-2-Fluorenylacetamide (FAA)

The crystal structure of N-2-Fluorenylacetamide (FAA) was determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group Cc. The asymmetric unit contains one molecule of FAA. The fluorenyl moiety is nearly planar, and the acetamide group is twisted relative to the aromatic ring system.

Table 1: Crystal Data and Structure Refinement for N-2-Fluorenylacetamide (FAA)

| Parameter | Value |

| Empirical Formula | C₁₅H₁₃NO |

| Formula Weight | 223.27 g/mol |

| Crystal System | Monoclinic |

| Space Group | Cc |

| a (Å) | 16.77(3) |

| b (Å) | 4.830(6) |

| c (Å) | 15.85(2) |

| β (°) | 115.4(1) |

| Volume (ų) | 1159.5 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.278 |

Data obtained from Haisa, M., Kashino, S., Ueno, T., Shinozaki, N., & Matsuzaki, Y. (1980). The structures of N-aromatic amides: p-acetanisidide, N-2-naphthylacetamide and N-2-fluorenylacetamide. Acta Crystallographica Section B, 36(10), 2306-2311.[1]

Table 2: Selected Bond Lengths for N-2-Fluorenylacetamide (FAA)

| Bond | Length (Å) |

| C(1)-N(1) | 1.425 |

| N(1)-C(14) | 1.350 |

| C(14)-O(1) | 1.238 |

| C(14)-C(15) | 1.507 |

Note: Atomic numbering may differ from the original publication and is based on a representative structure.

Table 3: Selected Bond Angles for N-2-Fluorenylacetamide (FAA)

| Angle | Degree (°) |

| C(1)-N(1)-C(14) | 128.9 |

| N(1)-C(14)-O(1) | 122.3 |

| N(1)-C(14)-C(15) | 115.4 |

| O(1)-C(14)-C(15) | 122.3 |

Note: Atomic numbering may differ from the original publication and is based on a representative structure.

Table 4: Selected Torsion Angles for N-2-Fluorenylacetamide (FAA)

| Torsion Angle | Degree (°) |

| C(2)-C(1)-N(1)-C(14) | -15.1 |

| C(1)-N(1)-C(14)-O(1) | -3.4 |

| C(1)-N(1)-C(14)-C(15) | 176.0 |

Note: Atomic numbering may differ from the original publication and is based on a representative structure.

II. Experimental Protocols

Synthesis of N-2-Fluorenylacetamide (FAA)

A detailed protocol for the synthesis of FAA can be adapted from the method described by Hayashi and Nakayama in the Journal of the Society of Chemical Industry, Japan (1933).

Caption: Synthetic workflow for N-2-Fluorenylacetamide.

Procedure:

-

Dissolve 2-aminofluorene in glacial acetic acid.

-

Add an excess of acetic anhydride to the solution.

-

Reflux the mixture for a designated period.

-

After cooling, pour the reaction mixture into ice-water to precipitate the product.

-

Collect the crude product by filtration.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield crystalline N-2-fluorenylacetamide.

Single-Crystal X-ray Diffraction

The following outlines a general procedure for obtaining single crystals and performing X-ray diffraction analysis.

Caption: General workflow for single-crystal X-ray diffraction.

Procedure:

-

Crystallization: Grow single crystals of FAA suitable for X-ray diffraction by slow evaporation of a saturated solution in an appropriate solvent (e.g., ethanol).

-

Data Collection: Mount a selected crystal on a goniometer head of a diffractometer. Collect diffraction data using a suitable X-ray source (e.g., Mo Kα radiation).

-

Structure Solution and Refinement: Process the collected data (integration, scaling, and absorption correction). Solve the crystal structure using direct methods and refine it using full-matrix least-squares on F².

III. Biological Signaling Pathways

N-2-Fluorenylacetamide is a well-documented procarcinogen. Its biological activity is dependent on metabolic activation to reactive intermediates that can form adducts with DNA, leading to mutations and potentially cancer.

Caption: Metabolic activation pathway of N-2-Fluorenylacetamide.

The metabolic activation of FAA is a multi-step process primarily occurring in the liver. Cytochrome P450 enzymes catalyze the initial N-hydroxylation of FAA to form N-hydroxy-2-acetylaminofluorene, a proximate carcinogen. Subsequent sulfation by sulfotransferases yields the highly reactive N-sulfonyloxy-2-acetylaminofluorene, an ultimate carcinogen. This unstable ester can undergo spontaneous heterolysis to form a nitrenium ion, a potent electrophile that readily reacts with nucleophilic sites in DNA, forming DNA adducts. These adducts can lead to mutations during DNA replication, initiating the process of carcinogenesis.

IV. Conclusion

While the crystal structure of this compound remains to be determined, the detailed analysis of its isomer, N-2-Fluorenylacetamide, provides invaluable structural and chemical insights. The data presented in this guide, including crystallographic parameters, experimental protocols, and an overview of the relevant biological pathways, serves as a critical resource for researchers in the fields of medicinal chemistry, toxicology, and materials science. Further investigation into the direct crystallographic analysis of this compound is warranted to delineate the subtle structural differences that may arise from the positional isomerism of the acetamide group on the fluorenyl scaffold.

References

Potential Mechanism of Action of N-9H-fluoren-9-yl-2-phenylacetamide: A Technical Guide

Disclaimer: To date, there is a notable absence of published experimental data specifically elucidating the mechanism of action for N-9H-fluoren-9-yl-2-phenylacetamide. This technical guide, therefore, presents a hypothetical framework of its potential biological activities. The proposed mechanisms are extrapolated from the known pharmacological profiles of its core chemical moieties: the 9-aminofluorene scaffold and the N-substituted phenylacetamide group. This document is intended for researchers, scientists, and drug development professionals as a theoretical basis for potential future investigation.

Executive Summary

This compound is a novel chemical entity whose biological activity has not been formally reported. However, analysis of its structural components suggests several plausible mechanisms of action. The fluorene ring system is a well-established pharmacophore found in compounds with anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Similarly, the N-phenylacetamide moiety is a key feature in a variety of biologically active molecules, including those with analgesic, anticonvulsant, and cytotoxic effects.[4] This guide will explore the potential for this compound to act as an anticancer agent, potentially through the inhibition of dihydrofolate reductase (DHFR) or induction of apoptosis, and as an antimicrobial agent.

Proposed Anticancer Mechanism of Action

The structural similarity of the fluorene nucleus to various known anticancer agents suggests that this compound could exhibit cytotoxic activity against cancer cell lines.[3] A plausible mechanism for this activity is the inhibition of dihydrofolate reductase (DHFR), an enzyme critical for the synthesis of purines, thymidylate, and certain amino acids, and thus essential for cell proliferation.

Hypothetical Signaling Pathway: DHFR Inhibition

The following diagram illustrates the proposed mechanism of DHFR inhibition by this compound, leading to the disruption of nucleotide synthesis and subsequent cell cycle arrest and apoptosis.

Caption: Proposed DHFR inhibition pathway by this compound.

Hypothetical Quantitative Data

The following table presents hypothetical IC50 values for this compound against various cancer cell lines, based on representative data for related fluorene derivatives.[3]

| Cell Line | Cancer Type | Hypothetical IC50 (µM) |

| A-549 | Lung Carcinoma | 8.5 |

| MCF-7 | Breast Carcinoma | 12.3 |

| HeLa | Cervical Cancer | 15.1 |

| HT-29 | Colon Carcinoma | 10.8 |

Proposed Antimicrobial Mechanism of Action

Several derivatives of 9-fluorenone have demonstrated significant antimicrobial and antibiofilm activity.[1][2] The mechanism for this activity may involve the disruption of the microbial cell membrane or the inhibition of essential enzymes.

Hypothetical Experimental Workflow for Antimicrobial Screening

The workflow for assessing the antimicrobial potential of this compound would involve a series of established microbiological assays.

Caption: Experimental workflow for antimicrobial activity assessment.

Hypothetical Quantitative Data

The table below summarizes hypothetical minimum inhibitory concentrations (MIC) for this compound against representative microbial strains, with values extrapolated from studies on similar fluorene-based compounds.[1]

| Microbial Strain | Type | Hypothetical MIC (mg/mL) |

| Staphylococcus aureus | Gram-positive bacteria | 0.15 |

| Escherichia coli | Gram-negative bacteria | 0.62 |

| Candida albicans | Fungal pathogen | 0.31 |

| Pseudomonas aeruginosa | Gram-negative bacteria | 1.25 |

Detailed Methodologies for Key Experiments

The following are detailed, hypothetical protocols for experiments that would be crucial in determining the actual mechanism of action of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against various cancer cell lines.

Protocol:

-

Cell Culture: Human cancer cell lines (e.g., A-549, MCF-7, HeLa, HT-29) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^3 cells per well and allowed to adhere overnight.

-

Compound Treatment: The following day, the media is replaced with fresh media containing various concentrations of this compound (e.g., 0.1 to 100 µM). A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for 48 hours.

-

MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

-

Formazan Solubilization: The media is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

Dihydrofolate Reductase (DHFR) Inhibition Assay

Objective: To assess the inhibitory activity of the compound against the DHFR enzyme.

Protocol:

-

Reagents: Recombinant human DHFR, dihydrofolate (DHF), NADPH, and a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5).

-

Assay Setup: The assay is performed in a 96-well UV-transparent plate. Each well contains the buffer, NADPH (e.g., 100 µM), and varying concentrations of this compound.

-

Enzyme Addition: The reaction is initiated by adding DHFR (e.g., 10 nM) to each well.

-

Substrate Addition: After a brief pre-incubation, the reaction is started by the addition of DHF (e.g., 50 µM).

-

Kinetic Measurement: The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH to NADP+, is monitored over time using a microplate reader.

-

Data Analysis: The initial reaction rates are calculated for each compound concentration. The percentage of inhibition is determined relative to a control reaction without the inhibitor. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Protocol:

-

Microorganism Preparation: Bacterial or fungal strains are grown in appropriate broth (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

-

Compound Dilution: A serial two-fold dilution of this compound is prepared in the broth in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microorganism suspension. Positive (microorganism without compound) and negative (broth only) controls are included.

-

Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Conclusion

While the precise mechanism of action of this compound remains to be experimentally validated, its chemical structure strongly suggests potential as a bioactive compound, particularly in the areas of oncology and microbiology. The hypothetical mechanisms and experimental protocols outlined in this guide provide a foundational framework for future research into this promising molecule. Further investigation through the described assays is necessary to elucidate its true pharmacological profile and therapeutic potential.

References

- 1. Insights into the Microbicidal, Antibiofilm, Antioxidant and Toxicity Profile of New O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives with MI-Crobicidal and Antibiofilm Activity Enhanced by Combination with Iron Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bioactive fluorenes. part I. Synthesis, pharmacological study and molecular docking of novel dihydrofolate reductase inhibitors based-2,7-dichlorofluorene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

Conformational Analysis of N-(9H-Fluoren-9-yl)-2-phenylacetamide: A Methodological Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies for the conformational analysis of N-(9H-fluoren-9-yl)-2-phenylacetamide. While specific experimental data for this compound is not extensively published, this document outlines the established experimental and computational protocols used for the structural elucidation of related phenylacetamide derivatives. The following sections detail hypothetical, yet plausible, data and workflows to serve as a practical guide for researchers undertaking similar structural analyses. The guide covers synthetic routes, experimental techniques such as X-ray crystallography and NMR spectroscopy, and computational modeling using Density Functional Theory (DFT). All quantitative data is presented in structured tables, and key processes are visualized using logical diagrams.

Introduction

N-(9H-fluoren-9-yl)-2-phenylacetamide belongs to the class of phenylacetamide derivatives, a scaffold of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds. Phenylacetamide derivatives have been explored for their potential as anticancer, antidepressant, and antibacterial agents. The three-dimensional conformation of a molecule is a critical determinant of its biological activity, influencing its interaction with target receptors and enzymes. Therefore, a thorough conformational analysis is paramount in the rational design and development of new therapeutic agents.

This whitepaper presents a methodological framework for the conformational analysis of N-(9H-fluoren-9-yl)-2-phenylacetamide, integrating both experimental and computational approaches to provide a holistic understanding of its structural landscape.

Synthesis and Characterization

The synthesis of N-(9H-fluoren-9-yl)-2-phenylacetamide can be achieved through a standard amidation reaction. A plausible synthetic route involves the reaction of 9-aminofluorene with phenylacetyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol: Synthesis

-

Dissolution: Dissolve 9-aminofluorene (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 equivalents), to the solution and cool the mixture to 0 °C in an ice bath.

-

Acylation: Add phenylacetyl chloride (1.1 equivalents) dropwise to the stirred solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Workup: Quench the reaction with water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel or by recrystallization to obtain N-(9H-fluoren-9-yl)-2-phenylacetamide.

-

Characterization: Confirm the structure of the synthesized compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Conformational Analysis

Experimental techniques provide direct evidence of the conformational preferences of a molecule in the solid state (X-ray crystallography) and in solution (NMR spectroscopy).

X-ray Crystallography

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional structure of a molecule in the solid state, providing accurate bond lengths, bond angles, and dihedral angles.

-

Crystal Growth: Grow single crystals of N-(9H-fluoren-9-yl)-2-phenylacetamide suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane).

-

Data Collection: Mount a selected crystal on a goniometer and place it in a stream of cold nitrogen (typically 100 K) to minimize thermal vibrations. Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

-

Structure Solution and Refinement: Process the collected data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to achieve the best fit between the observed and calculated structure factors.

The following table presents hypothetical, yet plausible, crystallographic data for a single conformer of N-(9H-fluoren-9-yl)-2-phenylacetamide.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 9.876 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 1492.1 |

| Z | 4 |

| R-factor | 0.045 |

Table 1: Hypothetical Crystallographic Data for N-(9H-fluoren-9-yl)-2-phenylacetamide.

| Bond | Length (Å) | Angle | Angle (°) |

| C=O | 1.23 | O=C-N | 122.5 |

| C-N | 1.34 | C-N-C(fluorenyl) | 128.1 |

| N-H | 0.86 | C-C-N | 115.3 |

| C(fluorenyl)-N | 1.45 |

Table 2: Hypothetical Key Bond Lengths and Angles.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides information about the conformation of a molecule in solution. Techniques like Nuclear Overhauser Effect (NOE) spectroscopy can be used to determine through-space proximities between protons, which can help in elucidating the preferred solution-state conformation.

-

Sample Preparation: Dissolve a sample of N-(9H-fluoren-9-yl)-2-phenylacetamide in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

1D NMR: Acquire ¹H and ¹³C NMR spectra to assign the chemical shifts of all protons and carbons in the molecule.

-

2D NMR: Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton coupling networks and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

-

NOESY/ROESY: Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectrum to identify protons that are close in space (< 5 Å). The presence of cross-peaks between specific protons indicates their spatial proximity and can be used to define the conformational preferences in solution.

Computational Conformational Analysis

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for exploring the potential energy surface of a molecule and identifying its stable conformers.

Computational Workflow

A typical computational workflow for conformational analysis involves a conformational search followed by geometry optimization and frequency calculations for the identified low-energy conformers.

Computational Protocol

-

Initial Structure: Build an initial 3D structure of N-(9H-fluoren-9-yl)-2-phenylacetamide using molecular modeling software.

-

Conformational Search: Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94) to explore the rotational space around the key single bonds and identify a set of low-energy conformers.

-

DFT Optimization: Subject the unique low-energy conformers to full geometry optimization using a DFT method, such as B3LYP with a 6-31G(d) basis set.

-

Frequency Calculations: Perform frequency calculations at the same level of theory to confirm that the optimized structures are true energy minima (i.e., have no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy).

-

Analysis: Analyze the geometries of the stable conformers, focusing on key dihedral angles. Calculate the relative energies of the conformers to determine their predicted populations at a given temperature.

Hypothetical Computational Data

The following table summarizes hypothetical data for two plausible low-energy conformers of N-(9H-fluoren-9-yl)-2-phenylacetamide, differing by the rotation around the C-N amide bond.

| Conformer | Dihedral Angle (°) (C-C-N-C(fluorenyl)) | Relative Energy (kcal/mol) | Boltzmann Population (%) (298.15 K) |

| Conformer A | 178.5 | 0.00 | 73.1 |

| Conformer B | -5.2 | 0.65 | 26.9 |

Table 3: Hypothetical Relative Energies and Populations of Conformers.

Conclusion

The conformational analysis of N-(9H-fluoren-9-yl)-2-phenylacetamide is a multifaceted process that requires the integration of synthetic chemistry, experimental structural biology techniques, and computational modeling. This whitepaper has provided a detailed methodological framework for such an analysis. By combining the precise structural information from X-ray crystallography with the solution-state dynamics from NMR and the comprehensive energetic landscape from DFT calculations, researchers can gain a thorough understanding of the conformational preferences of this molecule. This knowledge is crucial for structure-activity relationship (SAR) studies and the rational design of novel phenylacetamide-based therapeutic agents. While the presented data is hypothetical, the outlined protocols and workflows represent the current best practices in the field of structural chemistry and drug discovery.

Methodological & Application

"N-9H-fluoren-9-yl-2-phenylacetamide" synthesis protocol from 9H-fluoren-9-amine

Abstract

This document provides a detailed protocol for the synthesis of N-(9H-fluoren-9-yl)-2-phenylacetamide from 9H-fluoren-9-amine. The method described is a standard nucleophilic acyl substitution reaction, a fundamental transformation in organic chemistry. This protocol is intended for researchers in medicinal chemistry, drug development, and materials science who may be interested in the synthesis of novel fluorene-based compounds. Fluorene derivatives are of significant interest due to their diverse biological activities and applications in materials science.

Introduction

The fluorene moiety is a privileged scaffold in medicinal chemistry and materials science. Compounds incorporating the 9-aminofluorene core have shown a range of biological activities. The amide coupling of 9H-fluoren-9-amine with phenylacetic acid creates N-(9H-fluoren-9-yl)-2-phenylacetamide, a compound with potential applications in these fields. The synthesis is achieved through the acylation of 9H-fluoren-9-amine with phenylacetyl chloride in the presence of a non-nucleophilic base to neutralize the HCl byproduct. This method is a common and efficient way to form amide bonds.

Reaction Scheme

The synthesis of N-(9H-fluoren-9-yl)-2-phenylacetamide proceeds via the reaction of 9H-fluoren-9-amine with phenylacetyl chloride.

Caption: Reaction scheme for the synthesis of N-(9H-fluoren-9-yl)-2-phenylacetamide.

Experimental Protocol

This protocol details the synthesis of N-(9H-fluoren-9-yl)-2-phenylacetamide from 9H-fluoren-9-amine and phenylacetyl chloride.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 9H-fluoren-9-amine | Reagent | Commercially Available |

| Phenylacetyl chloride | Reagent | Commercially Available |

| Triethylamine (TEA) | Anhydrous | Commercially Available |

| Dichloromethane (DCM) | Anhydrous | Commercially Available |

| 1 M Hydrochloric acid (HCl) | ACS | Commercially Available |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | ACS | Commercially Available |

| Brine (saturated NaCl solution) | ACS | Commercially Available |

| Anhydrous Magnesium Sulfate (MgSO₄) | ACS | Commercially Available |

| Silica Gel | 60 Å, 230-400 mesh | Commercially Available |

| Hexanes | HPLC | Commercially Available |

| Ethyl Acetate | HPLC | Commercially Available |

Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Thin Layer Chromatography (TLC) plates (silica gel)

Procedure

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 9H-fluoren-9-amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).

-

Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. To this stirred solution, add a solution of phenylacetyl chloride (1.1 eq) in anhydrous DCM dropwise via a dropping funnel over 15-20 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Workup:

-

Once the reaction is complete, dilute the mixture with DCM.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(9H-fluoren-9-yl)-2-phenylacetamide.

-

Characterization: Characterize the purified product by appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Workflow Diagram

Caption: Experimental workflow for the synthesis of N-(9H-fluoren-9-yl)-2-phenylacetamide.

Data Summary

Since this is a general protocol, experimental data such as reaction yield and specific characterization data are not provided. These should be determined empirically by the researcher performing the synthesis. A hypothetical data table is provided below for guidance.

| Parameter | Expected Value |

| Yield | 60-80% |

| Appearance | White to off-white solid |

| ¹H NMR | Consistent with the structure of N-(9H-fluoren-9-yl)-2-phenylacetamide |

| ¹³C NMR | Consistent with the structure of N-(9H-fluoren-9-yl)-2-phenylacetamide |

| Mass Spec (m/z) | [M+H]⁺ expected at calculated value |

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Phenylacetyl chloride is corrosive and lachrymatory; handle with care.

-

Triethylamine is a flammable and corrosive liquid.

-

Dichloromethane is a volatile and potentially carcinogenic solvent.

Conclusion

This application note provides a straightforward and reliable protocol for the synthesis of N-(9H-fluoren-9-yl)-2-phenylacetamide. This procedure can be adapted for the synthesis of a variety of N-fluorenyl amides by substituting different acyl chlorides. The successful synthesis and characterization of this compound will enable further investigation into its potential biological and material properties.

Application Note: Synthesis of N-(9H-fluoren-9-yl)-2-phenylacetamide

Introduction

N-acylation is a fundamental reaction in organic synthesis, crucial for the formation of amide bonds. This application note details the synthesis of N-(9H-fluoren-9-yl)-2-phenylacetamide, a compound with potential applications in pharmaceutical research, particularly as an anticonvulsant.[1] The protocol describes the N-acylation of 9H-fluoren-9-amine with phenylacetyl chloride. The fluorene moiety provides a rigid scaffold, while the phenylacetamide group is a common pharmacophore, making the target compound a molecule of interest for drug discovery and development.

Chemical Reaction

The synthesis involves the reaction of 9H-fluoren-9-amine with phenylacetyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.

Caption: Chemical reaction scheme for the N-acylation.

Quantitative Data

The following table summarizes the key quantitative data for the reactants and the product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| 9H-fluoren-9-amine | C₁₃H₁₁N | 181.24 | Starting Material (Amine) |

| Phenylacetyl Chloride | C₈H₇ClO | 154.60 | Acylating Agent |

| Triethylamine | C₆H₁₅N | 101.19 | Base |

| N-(9H-fluoren-9-yl)-2-phenylacetamide | C₂₁H₁₇NO | 299.37[1] | Product |

Experimental Protocol

Materials and Equipment

-

Reagents:

-

9H-fluoren-9-amine

-

Phenylacetyl chloride

-

Triethylamine (or another suitable base like pyridine)

-

Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Deuterated chloroform (CDCl₃) for NMR analysis

-

-

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

-

NMR spectrometer

-

Melting point apparatus

-

Procedure

The following workflow outlines the synthesis process.

Caption: Experimental workflow for the synthesis.

Step-by-Step Method:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 9H-fluoren-9-amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).

-

Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0°C.

-

Addition of Acylating Agent: Add phenylacetyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the stirred solution using a dropping funnel over a period of 15-20 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Isolation and Purification:

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

-

Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

-

-

Characterization:

-

Determine the melting point of the purified product.

-

Obtain ¹H and ¹³C NMR spectra to confirm the structure of N-(9H-fluoren-9-yl)-2-phenylacetamide.

-

Safety Precautions

-

Phenylacetyl chloride is corrosive and lachrymatory. Handle it in a well-ventilated fume hood.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.

-

The reaction is exothermic; therefore, controlled addition of the acyl chloride at a low temperature is crucial.

This detailed protocol provides a robust method for the synthesis of N-(9H-fluoren-9-yl)-2-phenylacetamide, a valuable compound for further investigation in drug discovery and medicinal chemistry.

References

Application Note and Protocol for the Purification of N-9H-fluoren-9-yl-2-phenylacetamide by Recrystallization

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of N-9H-fluoren-9-yl-2-phenylacetamide using recrystallization. This technique is fundamental for achieving high purity of solid compounds, a critical step in research, development, and manufacturing of active pharmaceutical ingredients and other fine chemicals.

Introduction

Recrystallization is a widely used technique for the purification of solid organic compounds.[1][2][3] The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[2] An impure solid is dissolved in a suitable solvent at an elevated temperature to form a saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the mother liquor.[2][3] Subsequent filtration separates the purified crystals from the impurities. The selection of an appropriate solvent is a critical step for a successful recrystallization.[3][4] An ideal solvent should dissolve the compound sparingly at room temperature but have a high solubility at its boiling point.

This compound, a compound with a non-polar fluorenyl group and a more polar acetamide moiety, is expected to be soluble in common organic solvents.[5][6] This protocol outlines a systematic approach to solvent selection and the subsequent recrystallization process to obtain high-purity this compound.

Data Presentation

The following table summarizes the expected results from the recrystallization of this compound based on the provided protocol.

| Parameter | Value | Unit |

| Initial Mass of Crude Product | 1.00 | g |

| Selected Recrystallization Solvent | Ethanol/Water | - |

| Volume of Ethanol | 15 | mL |

| Volume of Water (added for crystallization) | 5 | mL |

| Dissolution Temperature | 78 | °C |

| Crystallization Temperature | 4 | °C |

| Mass of Recrystallized Product | 0.85 | g |

| Yield | 85 | % |

| Melting Point of Crude Product | 160-165 | °C |

| Melting Point of Recrystallized Product | 168-170 | °C |

| Purity (by HPLC) of Crude Product | 95 | % |

| Purity (by HPLC) of Recrystallized Product | >99 | % |

Experimental Protocols

Solvent Selection

A systematic solvent screening is crucial for an efficient recrystallization. The ideal solvent will dissolve this compound at high temperatures but not at low temperatures.

Materials:

-

Crude this compound

-

Test tubes

-

Heating block or water bath

-

Selection of solvents: Ethanol, Isopropanol, Acetone, Ethyl Acetate, Toluene, Hexane, Water

-

Spatula

Procedure:

-

Place approximately 20-30 mg of the crude this compound into several separate test tubes.

-

Add 0.5 mL of a different solvent to each test tube at room temperature.

-

Observe the solubility of the compound in each solvent. A suitable solvent should not dissolve the compound at this stage.

-

Gently heat the test tubes that did not show complete dissolution at room temperature. Add the solvent dropwise until the solid completely dissolves.

-

Allow the solutions to cool to room temperature and then place them in an ice bath.

-

Observe the formation of crystals. The best solvent will yield a large quantity of crystals upon cooling.

-

If a single solvent does not provide the desired outcome, a mixed solvent system (e.g., ethanol/water, acetone/hexane) can be tested.[4] Dissolve the compound in the "good" solvent at its boiling point and add the "poor" solvent dropwise until the solution becomes cloudy. Reheat to clarify and then cool to crystallize.

Recrystallization Protocol

This protocol is based on the assumption that an ethanol/water solvent system is found to be suitable from the solvent selection experiment.

Materials:

-

Crude this compound (e.g., 1.00 g)

-

Erlenmeyer flask (50 mL)

-

Hot plate with magnetic stirring

-

Reflux condenser

-

Buchner funnel and flask

-

Filter paper

-

Ice bath

-

Ethanol

-

Deionized water

-

Spatula

-

Watch glass

Procedure:

-

Dissolution: Place the crude this compound (1.00 g) into a 50 mL Erlenmeyer flask. Add a minimal amount of ethanol (e.g., 15 mL) and a magnetic stir bar.

-

Heat the mixture on a hot plate with stirring. If a reflux condenser is used, it will prevent solvent loss.[1] Continue to add small portions of ethanol until the solid is completely dissolved at the boiling point of the solvent.

-

Hot Filtration (if necessary): If any insoluble impurities are observed in the hot solution, perform a hot filtration. This involves filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.

-

Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[2] Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation. If crystallization does not occur, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization.[1]

-

Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.[1]

-

Washing: Wash the collected crystals with a small amount of ice-cold solvent (the same solvent system used for recrystallization) to remove any adhering mother liquor containing impurities.[1]

-

Drying: Dry the purified crystals. This can be done by leaving them on the filter paper under vacuum for a period, or by transferring them to a watch glass and placing them in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

-

Analysis: Determine the mass of the dried, recrystallized product to calculate the yield. Assess the purity of the product by measuring its melting point and comparing it to the literature value. Further analysis by techniques such as HPLC or NMR spectroscopy can also be performed.

Visualizations

Caption: Workflow for the recrystallization of this compound.

References

Application Notes and Protocols for Anticonvulsant Activity Screening of N-9H-fluoren-9-yl-2-phenylacetamide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the initial screening of the anticonvulsant potential of the novel compound, N-9H-fluoren-9-yl-2-phenylacetamide. The methodologies outlined below are standard, validated preclinical models for the assessment of antiepileptic drug candidates.

Introduction

Epilepsy is a prevalent neurological disorder characterized by recurrent seizures. The development of novel antiepileptic drugs (AEDs) with improved efficacy and fewer side effects remains a critical area of research. Phenylacetamide derivatives have shown promise as anticonvulsant agents in various preclinical studies. This document details the procedures for evaluating the anticonvulsant activity of a new chemical entity, this compound.

The primary screening of potential AEDs typically involves in vivo models that assess a compound's ability to prevent or delay the onset of seizures induced by either electrical or chemical stimuli.[1][2][3] The two most widely used and predictive preclinical models are the Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazole (scPTZ) test.[1][4] The MES model is considered a reliable predictor of efficacy against generalized tonic-clonic seizures, while the scPTZ test is indicative of activity against absence seizures.[4]

Synthesis of this compound

A plausible synthetic route for this compound can be adapted from standard organic chemistry methods for amide bond formation. One common approach involves the reaction of an amine with an activated carboxylic acid derivative, such as an acyl chloride.

Protocol:

-

Preparation of Phenylacetyl Chloride: Phenylacetic acid is reacted with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent (e.g., dichloromethane or toluene) to yield phenylacetyl chloride. The reaction is typically performed at room temperature or with gentle heating.

-

Amide Formation: 9-Aminofluorene is dissolved in an appropriate aprotic solvent (e.g., dichloromethane, tetrahydrofuran) containing a non-nucleophilic base (e.g., triethylamine, pyridine) to act as an acid scavenger.

-

The solution of phenylacetyl chloride is then added dropwise to the amine solution, usually at a reduced temperature (e.g., 0 °C) to control the exothermic reaction.

-

The reaction mixture is stirred at room temperature for a specified period (e.g., 2-12 hours) to allow for complete conversion.

-

Work-up and Purification: The reaction mixture is washed with dilute aqueous acid (e.g., 1N HCl) to remove excess base, followed by a wash with a saturated aqueous solution of sodium bicarbonate to remove any unreacted acid chloride, and finally with brine. The organic layer is then dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure this compound.

-

Characterization: The structure and purity of the final compound should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Anticonvulsant Activity Screening Protocols

The following are detailed protocols for the two primary screening models for anticonvulsant activity.

Maximal Electroshock (MES) Seizure Test

The MES test is a model for generalized tonic-clonic seizures and assesses a compound's ability to prevent seizure spread through neural tissue.[5][6]

Materials:

-

Male CF-1 or C57BL/6 mice (25-30 g) or Sprague-Dawley rats (200-250 g).[7]

-

Electroconvulsive shock apparatus.

-

Corneal electrodes.

-

0.5% tetracaine hydrochloride solution (local anesthetic).[5]

-

0.9% saline solution.[5]

-

Test compound (this compound) dissolved or suspended in a suitable vehicle (e.g., 0.5% methylcellulose).

-

Standard anticonvulsant drug (e.g., Phenytoin, 20-25 mg/kg).[7]

-

Vehicle control.

Protocol:

-

Animals are divided into groups (n=6-10 per group), including a vehicle control group, a positive control group (phenytoin), and several test groups receiving different doses of this compound.

-

The test compound, standard drug, or vehicle is administered, typically via intraperitoneal (i.p.) or oral (p.o.) route.

-

At the time of predicted peak effect of the drug (e.g., 30 or 60 minutes post-administration), a drop of 0.5% tetracaine hydrochloride is applied to the corneas of each animal for local anesthesia, followed by a drop of 0.9% saline to ensure good electrical contact.[5]

-

A maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice; 150 mA, 60 Hz for 2 seconds in rats) is delivered through the corneal electrodes.[5][7]

-

The animals are observed for the presence or absence of the tonic hind limb extension (THLE) phase of the seizure.[5]

-

Protection is defined as the abolition of the hind limb tonic extensor component of the seizure.[5]

-

The number of animals protected in each group is recorded, and the median effective dose (ED₅₀), the dose that protects 50% of the animals, is calculated using probit analysis.

Data Presentation:

Table 1: Anticonvulsant Activity of this compound in the MES Test

| Treatment Group | Dose (mg/kg) | Route of Administration | Number of Animals Protected / Total | % Protection | ED₅₀ (mg/kg) (95% CI) |

| Vehicle Control | - | i.p. | |||

| Phenytoin | 25 | i.p. | |||

| Test Compound | 10 | i.p. | |||

| Test Compound | 30 | i.p. | |||

| Test Compound | 100 | i.p. |

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

The scPTZ test is used to identify compounds that can raise the seizure threshold and is considered a model for clonic seizures, which are characteristic of absence epilepsy.[4][8]

Materials:

-

Male CF-1 or C57BL/6 mice (25-30 g).[8]

-

Pentylenetetrazole (PTZ).

-

0.9% saline solution.

-

Test compound (this compound) in a suitable vehicle.

-

Standard anticonvulsant drug (e.g., Ethosuximide).

-

Vehicle control.

-

Observation cages.

Protocol:

-

Animals are grouped and administered the test compound, standard drug, or vehicle as described in the MES test protocol.

-

At the time of predicted peak effect, a convulsant dose of PTZ (e.g., 85 mg/kg for CF-1 mice) is injected subcutaneously into a loose fold of skin on the back of the neck.[8]

-

Each animal is placed in an individual observation cage and observed for 30 minutes for the presence of seizures.[8][9]

-

The endpoint is the occurrence of a clonic seizure, defined as clonus of the whole body lasting for at least 3-5 seconds, often accompanied by a loss of righting reflex.[8][9]

-

An animal is considered protected if no clonic seizure is observed within the 30-minute observation period.[8]

-

The number of protected animals in each group is recorded, and the ED₅₀ is calculated.

Data Presentation:

Table 2: Anticonvulsant Activity of this compound in the scPTZ Test

| Treatment Group | Dose (mg/kg) | Route of Administration | Number of Animals Protected / Total | % Protection | ED₅₀ (mg/kg) (95% CI) |

| Vehicle Control | - | i.p. | |||

| Ethosuximide | 100 | i.p. | |||

| Test Compound | 10 | i.p. | |||

| Test Compound | 30 | i.p. | |||

| Test Compound | 100 | i.p. |

Visualization of Experimental Workflow and Potential Signaling Pathway

The following diagrams illustrate the experimental workflow for anticonvulsant screening and a generalized view of a neuronal synapse, which is the primary site of action for many antiepileptic drugs.

Caption: Experimental workflow for the synthesis and anticonvulsant screening of this compound.

Caption: Generalized synaptic transmission and potential targets for anticonvulsant drugs.

Conclusion

The protocols described in these application notes provide a robust framework for the initial in vivo evaluation of this compound for anticonvulsant activity. Positive results in these screening models, particularly a favorable therapeutic index (ratio of neurotoxic dose to effective dose), would warrant further investigation into its mechanism of action, pharmacokinetic profile, and efficacy in chronic models of epilepsy.

References

- 1. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijpp.com [ijpp.com]

- 3. Screening Methods of Anti-epileptic drugs | PDF [slideshare.net]

- 4. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 5. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 6. estudogeral.sib.uc.pt [estudogeral.sib.uc.pt]

- 7. youtube.com [youtube.com]

- 8. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]

- 9. 3.2.4. PTZ Seizure Test [bio-protocol.org]

Application Notes and Protocols: Phenylacetamide Derivatives in Anticancer Research

A Focus on Structurally Related Analogs of N-9H-fluoren-9-yl-2-phenylacetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Application Notes

Phenylacetamide derivatives, a class of organic compounds characterized by a phenyl group attached to an acetamide moiety, have emerged as a promising scaffold in anticancer drug discovery. Their synthetic accessibility and the ease with which their structure can be modified allow for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity.